molecular formula C12H8FNO3 B6300106 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid CAS No. 1202050-20-1

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid

Cat. No.: B6300106
CAS No.: 1202050-20-1
M. Wt: 233.19 g/mol
InChI Key: MZBLSKOTRMDMLK-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.19 g/mol.

Preparation Methods

The synthesis of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzoic acid with nicotinic acid under specific conditions to form the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:

    5-Fluoro-2-hydroxybenzoic acid: Shares a similar structure but lacks the nicotinic acid moiety.

    Nicotinic acid: Lacks the fluorine and hydroxyphenyl groups but shares the nicotinic acid core.

    Isonicotinic acid: Similar to nicotinic acid but with a different positional isomerism.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-2-4-11(15)9(5-8)10-3-1-7(6-14-10)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBLSKOTRMDMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695626
Record name 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202050-20-1
Record name 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

methyl 6-(5-fluoro-2-hydroxyphenyl)nicotinate (1.47 g, 6.0 mmol) was dissolved in MeOH (35 ml) and cooled to 0° C. Lithium hydroxide (0.71 g, 30.0 mmol) was then added and the mixture stirred at 0° C. for 0.5 h. The mixture was then allowed to warm to room temperature. Additional lithium hydroxide (0.43 g, 18.0 mmol) was added and the allowed to stir at room temperature for 72 h. The mixture was then concentrated in vacuo and the resulting yellow solid dissolved in water (150 ml). Acidified to pH 1 by addition of 1 N aqueous HCl and the resulting precipitate was filtered and washed with 0.5 M aqueous HCl to afford the title compound as a yellow powder (1.15 g) (72%). 1H NMR (400 MHz, DMSO-d6) □ ppm 9.11 (1H, s), 8.42-8.28 (2H, m) 7.94-7.84 (1H, m), 7.26-7.15 (1H, m), 7.02-6.92 (1H, m). LRMS: ES m/z 234 [M+H]+.
Name
methyl 6-(5-fluoro-2-hydroxyphenyl)nicotinate
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Yield
72%

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